An In-depth Technical Guide to 3-Pentyn-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Pentyn-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pentyn-1-ol is a valuable bifunctional molecule incorporating both a hydroxyl group and an internal alkyne. This unique structural arrangement makes it a versatile building block in organic synthesis, enabling the introduction of a five-carbon chain with reactive handles at both ends. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Pentyn-1-ol, including detailed experimental protocols for its synthesis and common transformations. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Properties
3-Pentyn-1-ol, with the linear formula CH3C≡CCH2CH2OH, is a clear, colorless to light yellow liquid.[1] Its structure features a terminal methyl group on a pentynyl chain, with a primary alcohol at the C-1 position. The internal triple bond at the C-3 position is a key feature, influencing the molecule's geometry and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Pentyn-1-ol is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C5H8O | [2][3][4][5] |
| Molecular Weight | 84.12 g/mol | [2][3] |
| Boiling Point | 154-157 °C | [1][3] |
| Density | 0.912 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.456 | [1][3] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [6] |
| Melting Point | -24.1 °C (estimate) | [1] |
| pKa | 14.39 ± 0.10 (Predicted) | [1] |
| CAS Number | 10229-10-4 | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Pentyn-1-ol.
1.2.1. 1H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
1.2.2. 13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.
1.2.3. Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Key absorptions for 3-Pentyn-1-ol include a broad O-H stretch for the alcohol and a C≡C stretch for the alkyne.[4][7]
1.2.4. Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Synthesis of 3-Pentyn-1-ol
A common and efficient method for the synthesis of 3-Pentyn-1-ol involves the reaction of the propynide anion with ethylene oxide. This reaction sequence builds the five-carbon chain in a regioselective manner.
Caption: Synthesis of 3-Pentyn-1-ol.
Experimental Protocol: Synthesis of 3-Pentyn-1-ol
This protocol is based on the well-established reaction of acetylides with epoxides.
Materials:
-
Propyne (gas)
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Ethylene oxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Bubble propyne gas through the sodium amide/liquid ammonia suspension until the formation of the sodium propynide is complete (indicated by a color change).
-
Slowly add a solution of ethylene oxide in anhydrous diethyl ether or THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature to allow the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 3-Pentyn-1-ol.
Chemical Reactivity and Transformations
The presence of both a hydroxyl group and a triple bond allows for a wide range of chemical transformations.
Caption: Key Reactions of 3-Pentyn-1-ol.
Oxidation of the Alcohol
The primary alcohol in 3-Pentyn-1-ol can be selectively oxidized to the corresponding aldehyde, 3-pentynal, using mild oxidizing agents such as pyridinium chlorochromate (PCC).
3.1.1. Experimental Protocol: Oxidation with PCC
Materials:
-
3-Pentyn-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH2Cl2)
-
Celite® or silica gel
-
Anhydrous diethyl ether
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a solution of 3-Pentyn-1-ol in anhydrous dichloromethane to the PCC suspension at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-pentynal.
-
Purify the product by column chromatography on silica gel if necessary.
Reduction of the Alkyne
The internal alkyne can be stereoselectively reduced to either a cis or trans alkene.
3.2.1. Experimental Protocol: Hydrogenation to (Z)-3-Penten-1-ol (cis-alkene)
Materials:
-
3-Pentyn-1-ol
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hexane or ethanol
-
Hydrogen gas (H2)
Procedure:
-
Dissolve 3-Pentyn-1-ol in a suitable solvent such as hexane or ethanol in a flask equipped with a stir bar.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed or the reaction is complete (monitor by GC or TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain (Z)-3-Penten-1-ol.
Applications in Research and Development
The versatile reactivity of 3-Pentyn-1-ol makes it a valuable intermediate in the synthesis of complex molecules.
-
Drug Development: The pentynyl and hydroxyl functionalities can be elaborated to construct various pharmacophores. For instance, it has been used in the synthesis of bis-indole derivatives.[8]
-
Materials Science: As a bifunctional monomer, it can be incorporated into polymers to introduce specific properties.
-
Corrosion Inhibition: Studies have shown that 3-Pentyn-1-ol can act as a corrosion inhibitor for iron in acidic media.[3][9]
Safety and Handling
3-Pentyn-1-ol is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation.[2]
Hazard Statements:
-
H226: Flammable liquid and vapor.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle 3-Pentyn-1-ol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3-Pentyn-1-ol is a commercially available and synthetically versatile building block with broad applications in organic chemistry. Its unique combination of a primary alcohol and an internal alkyne allows for a diverse range of chemical transformations, making it a valuable tool for researchers and scientists in both academic and industrial settings. This guide provides a foundational understanding of its properties, synthesis, and reactivity to facilitate its effective use in the laboratory.
References
- 1. allen.in [allen.in]
- 2. mdpi.com [mdpi.com]
- 3. brainly.com [brainly.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. EP1019345A1 - Process for the preparation of propyne - Google Patents [patents.google.com]
- 6. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 7. Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]


